Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O4S3 and its molecular weight is 462.56. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiophene and thiadiazole derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of “Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” would depend on its specific structure and functional groups.
Mode of action
The mode of action of thiophene and thiadiazole derivatives generally involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical pathways
Thiophene and thiadiazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of “this compound”, it’s difficult to predict the exact pathways it might affect.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiophene and thiadiazole derivatives, like other organic compounds, would be expected to be absorbed and distributed in the body, metabolized (often in the liver), and eventually excreted . The specific ADME properties of “this compound” would need to be determined through pharmacokinetic studies.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiophene and thiadiazole derivatives can have a variety of effects depending on their specific targets and modes of action . The specific effects of “this compound” would need to be determined through experimental studies.
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties . The influence of environmental factors on “this compound” would need to be studied experimentally.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-thiophen-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S3/c1-2-27-17(26)13-7-3-4-8-14(13)20-16(25)11-29-19-23-22-18(30-19)21-15(24)10-12-6-5-9-28-12/h3-9H,2,10-11H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIUBXINIOMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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